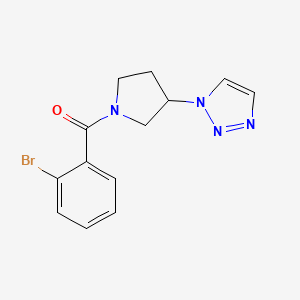

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a bromophenyl group

Applications De Recherche Scientifique

Découverte de médicaments

Les 1,2,3-triazoles sont devenus des motifs structuraux privilégiés dans la découverte de médicaments. Leur grande stabilité chimique, leur caractère aromatique et leur capacité de liaison hydrogène en font des candidats intéressants pour la conception de nouveaux produits pharmaceutiques. Plusieurs composés médicinaux contenant un noyau 1,2,3-triazole sont déjà disponibles sur le marché, notamment des anticonvulsivants, des antibiotiques et des médicaments anticancéreux .

Synthèse organique

La synthèse des 1,2,3-triazoles a fait l’objet de nombreuses recherches. Notamment, l’approche de la « chimie click » a gagné en importance. Les chercheurs utilisent cette méthode pour construire efficacement des échafaudages de 1,2,3-triazoles en combinant des azides et des alcynes. Les composés résultants trouvent des applications au-delà de la découverte de médicaments, notamment dans la science des matériaux et la chimie supramoléculaire .

Chimie des polymères

Les 1,2,3-triazoles servent de blocs de construction en chimie des polymères. Leur incorporation dans les structures des polymères peut améliorer des propriétés telles que la résistance mécanique, la stabilité thermique et la solubilité. Les chercheurs explorent ces modifications pour adapter les polymères à des applications spécifiques .

Bioconjugaison

La bioconjugaison consiste à lier des biomolécules (telles que des protéines, des peptides ou des acides nucléiques) à d’autres molécules. Les 1,2,3-triazoles jouent un rôle crucial dans ce domaine en raison de leur compatibilité avec les systèmes biologiques. Les chercheurs utilisent la chimie click pour créer des bioconjugués pour la délivrance ciblée de médicaments, l’imagerie et le diagnostic .

Biologie chimique

La biologie chimique étudie les interactions entre les petites molécules et les systèmes biologiques. Les 1,2,3-triazoles trouvent des applications comme sondes, marqueurs fluorescents et inhibiteurs enzymatiques. Leur propriétés uniques en font des outils précieux pour comprendre les processus biologiques au niveau moléculaire .

Imagerie fluorescente

Les 1,2,3-triazoles fluorescents peuvent être incorporés sélectivement dans les biomolécules. Ces sondes permettent aux chercheurs de visualiser des composants cellulaires spécifiques, d’étudier la localisation des protéines et de suivre les processus cellulaires. Leur utilisation dans l’imagerie des cellules vivantes contribue aux progrès de la biologie cellulaire et du diagnostic .

En résumé, « (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)méthanone » est très prometteur dans divers domaines scientifiques. Sa polyvalence structurelle et ses propriétés uniques continuent d’inspirer des recherches et des applications innovantes. Si vous souhaitez obtenir plus de détails ou explorer d’autres domaines, n’hésitez pas à demander ! 😊

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.

Introduction of the Bromophenyl Group: The bromophenyl group can be incorporated via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid and a suitable halide precursor.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyrrolidine rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and disrupt their function.

Anticancer Agents: It may exhibit anticancer activity by inhibiting key enzymes involved in cell proliferation and survival.

Neuroprotective Agents: The compound could be explored for its neuroprotective effects, potentially targeting enzymes involved in neurodegenerative diseases.

Industry:

Pharmaceuticals: The compound can be used as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

Agrochemicals: It may be used in the development of agrochemicals with enhanced efficacy and selectivity.

Mécanisme D'action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromophenyl group can participate in π-π stacking interactions. These interactions can inhibit the activity of target enzymes or modulate receptor function, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone: Contains a fluorine atom, which can affect its lipophilicity and metabolic stability.

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylphenyl)methanone: Features a methyl group, which may influence its steric properties and interactions with biological targets.

Uniqueness: The presence of the bromophenyl group in (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for certain targets.

Propriétés

IUPAC Name |

(2-bromophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O/c14-12-4-2-1-3-11(12)13(19)17-7-5-10(9-17)18-8-6-15-16-18/h1-4,6,8,10H,5,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMHLZIWGUKRLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B2408240.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-2-carboxamide](/img/structure/B2408245.png)

![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2408247.png)

![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)

![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)

![4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2408255.png)

![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)

![2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2408260.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2408262.png)